
8-Deoxylactucin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Deoxylactucin is a sesquiterpene lactone.
Análisis De Reacciones Químicas
Enzymatic Hydroxylation at Position C8
The central biochemical transformation of 8-deoxylactucin is its hydroxylation at the C8 position , catalyzed by the cytochrome P450 enzyme CYP71DD33 (lactucin synthase). This reaction converts this compound into lactucin, a precursor for downstream STLs .
Key Findings :
-
In vitro assays using yeast microsomes expressing CYP71DD33 demonstrated complete conversion of this compound to lactucin, confirmed by LC-Orbitrap-FTMS analysis .
-
Substrate specificity : CYP71DD33 also hydroxylates 11β,13-dihydro-8-deoxylactucin to form 11β,13-dihydrolactucin .
-
Genetic inactivation of CYP71DD33 in chicory via CRISPR/Cas9 led to a 2.5- to 4.5-fold accumulation of this compound and its derivatives, confirming its role as the sole lactucin synthase .
Oxalate Conjugation at Position C15
This compound undergoes oxalate esterification at the C15 position , forming This compound-15-oxalate , a major storage form in chicory latex .
Key Findings :
-
Oxalated derivatives constitute >80% of total STLs in chicory roots .
-
This modification is reversible; oxalate esters hydrolyze to regenerate free this compound under acidic conditions .
Modification | Position | Product | Stability |
---|---|---|---|
Oxalate esterification | C15 | This compound-15-oxalate | Hydrolyzes to this compound at pH < 5 |
Biosynthetic Pathway to Lactucopicrin
Lactucin, the hydroxylated product of this compound, is further conjugated with hydroxyphenyl acetic acid to form lactucopicrin , a bioactive STL with enhanced anti-inflammatory properties .
Key Findings :
-
Lactucopicrin biosynthesis is entirely dependent on prior hydroxylation of this compound .
-
In CYP71DD33-inactivated chicory lines, lactucopicrin and its oxalates are undetectable , confirming the blockage of this pathway .
Accumulation of Derivatives in Engineered Chicory Lines
CRISPR/Cas9-mediated knockout of CYP71DD33 shifts STL biosynthesis toward this compound and its derivatives:
Stability and Hydrolysis
This compound derivatives exhibit pH-dependent stability:
-
Oxalate esters : Rapid hydrolysis occurs at pH 2–3 (simulated gastric fluid), releasing free this compound .
-
Sulfate conjugates : Rare modifications reported in related Lactuca species but not yet characterized in chicory .
Implications for Metabolic Engineering
Targeted disruption of CYP71DD33 provides a strategy to enhance this compound accumulation for pharmaceutical applications. Engineered chicory lines show:
Q & A
Basic Research Questions
Q. What are the primary natural sources of 8-Deoxylactucin, and how is its presence validated in plant extracts?
- Methodological Answer : this compound is predominantly isolated from Cichorium intybus (chicory) and related Asteraceae species. Validation involves phytochemical screening via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to compare retention times and fragmentation patterns against authenticated standards. ¹H/¹³C NMR spectroscopy is critical for structural confirmation, with characteristic signals (e.g., lactone ring protons and sesquiterpene backbone) serving as diagnostic markers .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used for quantification, employing gradient elution protocols (e.g., acetonitrile/water with 0.1% formic acid). For higher sensitivity, LC-MS/MS in multiple reaction monitoring (MRM) mode offers detection limits <1 ng/mL. Quantitative NMR (qNMR) using an internal standard (e.g., trimethylsilylpropionic acid) provides absolute quantification without requiring pure reference material .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo assays) and compound purity . To address this:
- Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) to ensure consistent phytochemical profiles.
- Validate bioactivity using dose-response curves and positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Perform metabolomic profiling to rule out synergistic effects from co-occurring compounds .
Q. What synthetic strategies are effective for this compound derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer : Semi-synthesis from lactucin (a biosynthetic precursor) via selective deoxygenation using catalytic hydrogenation (Pd/C, H₂) or enzymatic methods (e.g., cytochrome P450 inhibitors) is common. For novel analogs, total synthesis leveraging sesquiterpene cyclization (e.g., Wagner-Meerwein rearrangements) followed by late-stage lactonization ensures stereochemical fidelity. Purity must be confirmed via chiral HPLC and X-ray crystallography .
Q. How can researchers ensure reproducibility in this compound’s reported anti-inflammatory mechanisms?
- Methodological Answer : Reproducibility requires:
- Standardized assay conditions (e.g., LPS-induced RAW 264.7 macrophages with TNF-α/IL-6 ELISA).
- Pharmacokinetic validation (e.g., plasma stability studies via LC-MS).
- Knockout models (e.g., NF-κB or COX-2-deficient mice) to confirm target specificity.
- Open-data sharing of raw spectra and dose-response data to enable meta-analyses .
Q. Methodological & Experimental Design
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent bioactivity?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For multi-group comparisons (e.g., cytokine levels), apply ANOVA with Tukey’s post-hoc test . Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes. Report confidence intervals and effect sizes to contextualize significance .
Q. How should researchers design experiments to investigate this compound’s biosynthetic pathway?
- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracer studies) with transcriptomic analysis (RNA-seq of chicory root tissues) to identify candidate genes (e.g., terpene synthases). Heterologous expression in E. coli or yeast validates enzyme functionality. LC-HRMS tracks isotopic incorporation into intermediates .
Q. Critical Analysis & Validation
Q. What criteria should be used to evaluate the credibility of this compound studies in literature reviews?
- Methodological Answer : Prioritize studies that:
- Provide full spectral data (NMR, MS) for compound identification.
- Use blinded experimental protocols to reduce bias.
- Report negative controls and replication attempts .
- Are published in peer-reviewed journals with transparent conflict-of-interest statements .
Q. How can emerging technologies (e.g., AI or CRISPR) enhance this compound research?
- Methodological Answer :
- Machine learning predicts SAR by training models on existing bioactivity datasets.
- CRISPR-Cas9 edits chicory biosynthetic genes to elucidate pathway regulation.
- Microfluidics enables high-throughput screening of anti-proliferative effects in tumor organoids .
Q. Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies:
- Justify sample sizes via power analysis .
- Use humane endpoints (e.g., tumor burden limits).
- Include histopathological validation of organ toxicity.
- Obtain ethics committee approval (e.g., IACUC) and disclose compliance in manuscripts .
Propiedades
Número CAS |
65725-10-2 |
---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(3aS,9aS,9bS)-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H16O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,10,13-14,16H,2-4,6H2,1H3/t10-,13-,14-/m0/s1 |
Clave InChI |
NIYXMGSLECQTQT-BPNCWPANSA-N |
SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO |
SMILES isomérico |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)CO |
SMILES canónico |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO |
Key on ui other cas no. |
65725-10-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.